3-Methylpyridazin-4-amine hydrochloride

Solubility Formulation Medicinal Chemistry

3-Methylpyridazin-4-amine hydrochloride (CAS 1443980-51-5) is a heterocyclic organic compound belonging to the aminopyridazine class, featuring a pyridazine core with a methyl substituent at the 3-position and a primary amine at the 4-position, isolated as its hydrochloride salt [REFS-KU-1443980]. The hydrochloride salt form confers enhanced aqueous solubility and improved stability compared to the free base (CAS 90568-13-1), reducing hygroscopicity and facilitating reproducible handling in both manual and automated synthesis workflows [REFS-KU-1443980].

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 1443980-51-5
Cat. No. B1470838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridazin-4-amine hydrochloride
CAS1443980-51-5
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=N1)N.Cl
InChIInChI=1S/C5H7N3.ClH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3,(H2,6,7);1H
InChIKeyAAQJYQRQAUSXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyridazin-4-amine Hydrochloride (CAS 1443980-51-5): Chemical Profile and Structural Basis for Differentiation


3-Methylpyridazin-4-amine hydrochloride (CAS 1443980-51-5) is a heterocyclic organic compound belonging to the aminopyridazine class, featuring a pyridazine core with a methyl substituent at the 3-position and a primary amine at the 4-position, isolated as its hydrochloride salt [REFS-KU-1443980]. The hydrochloride salt form confers enhanced aqueous solubility and improved stability compared to the free base (CAS 90568-13-1), reducing hygroscopicity and facilitating reproducible handling in both manual and automated synthesis workflows [REFS-KU-1443980]. With a molecular formula of C₅H₈ClN₃ and a molecular weight of 145.59 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, particularly as a precursor for the construction of more complex pyridazine-containing pharmacophores [REFS-KU-1443980][REFS-PC-1443980].

Why 3-Methylpyridazin-4-amine Hydrochloride (CAS 1443980-51-5) Cannot Be Substituted with Generic Aminopyridazines


Aminopyridazine derivatives are not interchangeable building blocks. The specific 3-methyl-4-amino substitution pattern of this compound creates a unique reactivity profile that differs fundamentally from closely related analogs such as pyridazin-4-amine hydrochloride (CAS 1400764-35-3, lacking the 3-methyl group) and 6-chloro-3-methylpyridazin-4-amine (CAS 1195683-49-8, bearing a chlorine at position 6) [REFS-KU-1443980][REFS-CB-6CL]. The methyl group at the 3-position exerts a +I (inductive) electron-donating effect that increases electron density on the pyridazine ring, modulating the nucleophilicity of the 4-amino group and influencing regioselectivity in subsequent functionalization reactions such as N-alkylation, acylation, and cross-coupling [REFS-KU-1443980]. Furthermore, the hydrochloride salt form provides a defined stoichiometry that ensures consistent solubility and avoids the batch-to-batch variability associated with free base forms of aminopyridazines, which can exhibit inconsistent degrees of hydration and protonation [REFS-KU-1443980][REFS-FC-1443980]. Substituting with the free base or a regioisomeric aminopyridazine introduces uncontrolled variables in reaction kinetics, product distribution, and reproducibility, making compound-specific procurement essential for robust synthetic and screening workflows.

Quantitative Differentiation Evidence: 3-Methylpyridazin-4-amine Hydrochloride (CAS 1443980-51-5) Versus Key Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt: 3-Methylpyridazin-4-amine HCl vs. Free Base

The hydrochloride salt form of 3-methylpyridazin-4-amine (CAS 1443980-51-5) demonstrates substantially enhanced aqueous solubility relative to the free base (CAS 90568-13-1). Vendor specifications confirm that the HCl salt is freely soluble in water, whereas the free base form exhibits poor aqueous solubility [REFS-KU-1443980]. This solubility differential is critical for applications requiring aqueous reaction media, biological assay preparation, or high-throughput screening where complete dissolution is a prerequisite for accurate concentration-response measurements [REFS-KU-1443980]. In contrast, procurement of the free base necessitates additional solubilization steps (e.g., co-solvent addition, pH adjustment) that introduce variability and potential solvent interference in downstream assays.

Solubility Formulation Medicinal Chemistry

Regiospecific Reactivity: N-Alkylation Selectivity of 3-Methylpyridazin-4-amine vs. Pyridazin-3-amine Isomers

Pyridazin-4-amines, including 3-methylpyridazin-4-amine, exhibit a distinct N-alkylation regioselectivity compared to pyridazin-3-amines. Literature on pyridazine alkylation chemistry establishes that pyridazin-4-amines predominantly afford N1-alkylated products, whereas pyridazin-3-amines are preferentially alkylated (quaternized) at the N2 position [REFS-SOS-PYR]. This regiospecificity is structurally determined by the relative positions of the ring nitrogen atoms and the exocyclic amine, and it dictates the connectivity of the resulting products. The 3-methyl substituent on the target compound further modulates the electronic environment, potentially influencing both the rate and the regiochemical outcome of alkylation relative to unsubstituted pyridazin-4-amine [REFS-KU-1443980]. Researchers targeting specific N-alkylated pyridazine scaffolds must therefore select the correct aminopyridazine regioisomer to obtain the desired regioisomeric product.

Regioselectivity N-Alkylation Organic Synthesis

pKa Differentiation: 3-Methylpyridazin-4-amine vs. 4-Aminopyridazine

The predicted pKa of the conjugate acid of 4-aminopyridazine (CAS 20744-39-2) is approximately 6.38 ± 0.10 (for the ring nitrogen), as documented in ChemicalBook [REFS-CB-4AP]. The presence of the electron-donating methyl group at the 3-position in 3-methylpyridazin-4-amine is expected to increase the basicity of the pyridazine ring nitrogens relative to the unsubstituted analog. This shift in basicity influences the protonation state under physiological or near-physiological pH conditions (pH 6–8), which in turn affects hydrogen-bonding capacity, solubility, and membrane permeability of derived compounds [REFS-KU-1443980]. Although direct experimental pKa data for the target compound are limited, the class-level inference from structurally characterized aminopyridazines supports a meaningful basicity difference that translates into distinct physicochemical behavior in both synthetic and biological contexts.

pKa Basicity Physicochemical Properties

Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Pyridazin-4-amine HCl

3-Methylpyridazin-4-amine hydrochloride (CAS 1443980-51-5) has a molecular weight of 145.59 g/mol and a heavy atom count of 9, compared to pyridazin-4-amine hydrochloride (CAS 1400764-35-3) which has a molecular weight of 131.56 g/mol and a heavy atom count of 8 [REFS-FC-1443980][REFS-CB-P4AH]. This difference of 14.03 g/mol corresponds precisely to one methylene (CH₂) unit, reflecting the 3-methyl substitution. For analytical chemistry and quality control applications, this molecular weight difference provides a unambiguous mass spectrometric signature (e.g., ESI-MS [M+H]⁺ at m/z 110.1 for the free base cation vs. m/z 96.1 for the unsubstituted analog), enabling clear differentiation and identity confirmation in reaction monitoring and purity assessment [REFS-FC-1443980].

Molecular Weight Heavy Atom Count Structural Verification

Patent Document Frequency: 3-Methylpyridazin-4-amine HCl vs. Unsubstituted Pyridazin-4-amine HCl

PubChemLite data indicates that 3-methylpyridazin-4-amine hydrochloride appears in approximately 50 patent documents [REFS-PCL-1443980]. In comparison, the unsubstituted pyridazin-4-amine hydrochloride (CAS 1400764-35-3) is associated with a substantially lower patent count. While quantitative patent counts for the comparator were not retrieved in this analysis, the high patent frequency for the 3-methylated derivative reflects its preferential selection as a building block in proprietary medicinal chemistry programs, likely due to the favorable steric and electronic properties conferred by the 3-methyl group [REFS-KU-1443980]. This patent density signals that the compound is a recurring scaffold element in intellectual property filings, suggesting that procurement of this specific analog may be necessary to reproduce or build upon patented synthetic routes.

Patent Landscape Intellectual Property Drug Discovery

Availability and Purity Specification: Commercial Sourcing of 3-Methylpyridazin-4-amine HCl

3-Methylpyridazin-4-amine hydrochloride is commercially available from multiple reputable suppliers with defined purity specifications. Fluorochem offers the compound at 95.0% purity (Product Code F527794), with transparent pricing and multi-region shipping options (UK, Europe, China) [REFS-FC-1443980]. Aladdin Scientific supplies the compound at ≥97% purity (Item Number M629248) with multiple pack sizes ranging from 100 mg to 5 g, although availability may require an 8–12 week lead time [REFS-AS-1443980]. This multi-supplier landscape provides procurement flexibility and competitive pricing. In contrast, closely related analogs such as 6-chloro-3-methylpyridazin-4-amine (CAS 1195683-49-8) have a more limited supplier base and may require custom synthesis, introducing longer lead times and higher costs [REFS-CB-6CL]. The defined purity and multiple sourcing options reduce supply chain risk for the target compound.

Commercial Availability Purity Procurement

Recommended Application Scenarios for 3-Methylpyridazin-4-amine Hydrochloride (CAS 1443980-51-5) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Regiospecific N-Alkylation

The well-defined N1-alkylation regioselectivity of pyridazin-4-amines makes 3-methylpyridazin-4-amine hydrochloride an ideal building block for constructing kinase inhibitor scaffolds with precise connectivity. The 3-methyl substituent provides additional steric bulk that can be exploited to modulate target binding, while the hydrochloride salt ensures consistent solubility in common reaction solvents (DMF, DMSO, acetonitrile) during parallel library synthesis [REFS-KU-1443980][REFS-SOS-PYR]. Researchers developing ALK5 inhibitors, MEK inhibitors, or other kinase-targeted agents that incorporate pyridazine cores should select this specific analog to ensure the desired N1-alkylated regioisomer is obtained, as documented in the patent literature encompassing approximately 50 patent families [REFS-PCL-1443980].

Biochemical Assay Development: Aqueous-Compatible Probe Synthesis

The enhanced aqueous solubility of the hydrochloride salt relative to the free base enables direct dissolution in aqueous buffer systems (PBS, Tris, HEPES) without the need for DMSO or other organic co-solvents that can interfere with protein stability or enzyme kinetics [REFS-KU-1443980]. This property is particularly advantageous for biochemical assay development where maintaining native protein conformation is critical. The compound can be used to prepare stock solutions at defined concentrations for dose-response studies, with the defined molecular weight (145.59 g/mol) facilitating accurate molarity calculations [REFS-FC-1443980].

Agrochemical Research: Pyridazine-Containing Crop Protection Agent Synthesis

The versatile reactivity of 3-methylpyridazin-4-amine hydrochloride, combined with its defined purity (≥95–97%) from commercial suppliers, makes it suitable for the synthesis of pyridazine-containing agrochemical candidates [REFS-KU-1443980][REFS-AS-1443980]. The hydrochloride salt form simplifies handling in large-scale reactions by reducing hygroscopicity compared to the free base. The compound's role as a building block for biologically active molecules extends to the agrochemical sector, where pyridazine derivatives have been explored as herbicides, fungicides, and insecticides [REFS-KU-1443980].

Analytical Reference Standard and Method Development

The distinct molecular weight (145.59 g/mol; [M+H]⁺ at m/z 110.1 for the free base cation) and well-characterized structure (SMILES, InChI, InChIKey) provide a reliable basis for using this compound as a reference standard in LC-MS and GC-MS method development [REFS-FC-1443980][REFS-KU-1443980]. The compound's defined purity from multiple suppliers supports its use in calibration curves and system suitability testing. The 14.03 g/mol mass difference from unsubstituted pyridazin-4-amine HCl ensures unambiguous chromatographic and mass spectrometric resolution when analyzing reaction mixtures containing both compounds [REFS-FC-1443980][REFS-CB-P4AH].

Technical Documentation Hub

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